molecular formula C18H36LiO3 B1592629 Lithium 12-hydroxystearate CAS No. 7620-77-1

Lithium 12-hydroxystearate

Cat. No. B1592629
Key on ui cas rn: 7620-77-1
M. Wt: 307.4 g/mol
InChI Key: FNMGNZIEIFTAPZ-UHFFFAOYSA-N
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Patent
US05854183

Procedure details

12-hydroxystearic acid was reacted with lithium hydroxide in a mole ratio of 1:1 under heating in a proper amount of the same refined mineral oil as one used in the preparation of urea-urethane base grease A to obtain lithium 12-hydroxystearate, and then the obtained lithium 12-hydroxystearate was dispersed in such an amount of the refined mineral oil as to give a lithium 12-hydroxystearate content of 8% by mass based on the total amount of the lithium soap base grease C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
urea urethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
lithium 12-hydroxystearate

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14].[OH-].[Li+:23].NC(N)=O.NC(OCC)=O>>[OH:1][CH:2]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([O-:15])=[O:14].[Li+:23] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CCCCCCCCCCC(=O)O)CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]
Step Two
Name
urea urethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N.NC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating in a proper amount of the same refined mineral oil as one

Outcomes

Product
Name
lithium 12-hydroxystearate
Type
product
Smiles
OC(CCCCCCCCCCC(=O)[O-])CCCCCC.[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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